BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for 3-
Cyanovinylcarbazole (CNVK) in DNA
Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Cyanovinylcarbazole
Compound Name:
phosphoramidite

Cat. No.: B15140440

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-
Cyanovinylcarbazole (CNVK), a potent and reversible photo-cross-linker, in the field of DNA
nanotechnology. Detailed protocols for its application in stabilizing DNA nanostructures,
regulating gene expression, and advanced sequencing techniques are provided, along with key
performance data.

Introduction to CNVK

3-Cyanovinylcarbazole (CNVK) is a nucleoside analogue that can be incorporated into DNA
and RNA strands using standard phosphoramidite chemistry.[1][2] Its primary function is to
induce a rapid and reversible covalent cross-link with a pyrimidine base (thymine or cytosine)
on a complementary strand upon irradiation with UV light.[3][4] This cross-linking is highly
efficient and specific, offering significant advantages over traditional photo-cross-linkers like
psoralen, which require longer irradiation times and can cause DNA damage upon reversal.[3]

[5]

The key feature of CNVK is the reversibility of the cross-link. A [2+2] photocycloaddition
reaction is induced by irradiation at approximately 365 nm, forming a stable covalent bond.[3]
This bond can be efficiently reversed by irradiation at a different wavelength, typically around
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312 nm, restoring the original, un-cross-linked DNA strands.[3][6] This on-demand control over
DNA hybridization and structure makes CNVK a valuable tool for various applications in DNA
nanotechnology.

Key Applications and Protocols
Reversible Stabilization of DNA Nanostructures

CNVK is a powerful tool for enhancing the thermal and mechanical stability of DNA-based
nanostructures, such as DNA origami. By incorporating CNVK into staple strands at specific
locations, the resulting structure can be "locked" into its assembled conformation through
photo-cross-linking. This is particularly useful for creating robust nanostructures that can
withstand purification processes and maintain their integrity in different environments. The
reversibility of the cross-link also allows for the controlled disassembly or conformational
change of these structures.

Quantitative Data on CNVK-Mediated Stabilization

Parameter Value Reference
Wavelength for Cross-linking 365-366 nm [B1141[7]
Wavelength for Reversal 312 nm [3161[7]
Time for 100% Cross-linking to

) 1 second [4115]
Thymine
Time for Quantitative Cross-
o ] 25 seconds [41[5]
linking to Cytosine
Time for Complete Reversal 3 minutes [6][8]
Increase in Duplex Melting
Temperature (Tm) after Cross-  ~30 °C [6][8]

linking

Experimental Protocol: Reversible Photo-Cross-Linking of DNA Duplexes

This protocol outlines the general procedure for photo-cross-linking and reversing a DNA
duplex containing a CNVK modification.
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Materials:

CNVK-modified oligonucleotide (custom synthesis)

Complementary target oligonucleotide containing a pyrimidine at the cross-linking site
Hybridization buffer (e.g., 1x PBS, pH 7.4)

UV lamp with 365 nm and 312 nm wavelength outputs

Quartz cuvette or microplate

Procedure:

Oligonucleotide Design: Design the CNVK-containing oligonucleotide and its complementary
target. The CNVK phosphoramidite is typically incorporated during standard solid-phase
DNA synthesis.[9][10]

Hybridization: Anneal the CNVK-modified oligonucleotide with its complementary target
strand in hybridization buffer by heating to 95°C for 5 minutes and then slowly cooling to
room temperature.

Photo-Cross-linking:
o Place the sample in a quartz cuvette or a UV-transparent microplate.

o Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the target
base (see table above) and the intensity of the lamp. For a standard laboratory UV
transilluminator, a few seconds to a minute is typically sufficient.

Verification of Cross-linking (Optional):

o Analyze the sample using denaturing polyacrylamide gel electrophoresis (PAGE). The
cross-linked duplex will migrate slower than the individual single strands.

o Alternatively, measure the melting temperature (Tm) of the duplex before and after cross-
linking. A significant increase in Tm indicates successful cross-linking.
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e Photo-Reversal:

o To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3

minutes.
 Verification of Reversal (Optional):

o Analyze the sample by denaturing PAGE. The band corresponding to the cross-linked
duplex should disappear, and bands corresponding to the single strands should reappear.

o Measure the Tm of the reversed duplex, which should return to its original value.

Workflow for Reversible DNA Cross-linking using CNVK
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Caption: Workflow of CNVK-mediated reversible DNA cross-linking.

Photochemical Regulation of Gene Expression
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CNVK-modified antisense oligonucleotides (ASOs) can be used for the photo-regulation of
gene expression.[4] By designing an ASO that targets a specific mMRNA, gene expression can
be silenced upon photo-cross-linking. The cross-link enhances the stability of the ASO-mRNA
duplex, leading to more effective translational arrest or RNase H-mediated degradation of the
target mRNA. This effect can be reversed by UV irradiation at 312 nm, providing temporal
control over gene silencing.

Quantitative Data on Photochemical Gene Regulation

Parameter Value Reference

Irradiation Time for Gene
) o 10 seconds [3]
Silencing in HelLa cells

Reduction in GFP fluorescence
o ~40% [4]
after photo-cross-linking

Experimental Protocol: Photo-regulated Gene Silencing using CNVK-ASO

This protocol describes the use of a CNVK-modified antisense oligonucleotide to silence the
expression of a reporter gene (e.g., GFP) in cultured cells.

Materials:

CNVK-modified antisense oligonucleotide (phosphorothioate-modified for nuclease

resistance)
o Cell line stably expressing the target gene (e.g., GFP-HelLa)
e Cell culture medium and reagents
o Transfection reagent (e.g., lipofectamine)
e 365 nm UV light source suitable for cell irradiation

» Method for quantifying gene expression (e.g., fluorescence microscopy, flow cytometry, or
gRT-PCR)
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Procedure:

¢ ASO Design and Synthesis: Design a phosphorothioate-modified ASO containing a CNVK
moiety that is complementary to the target mRNA.

e Cell Culture and Transfection:

o Culture the cells under standard conditions.

o Transfect the cells with the CNVK-ASO using a suitable transfection reagent according to
the manufacturer's protocol.

e Photo-irradiation:

o After a suitable incubation period post-transfection (e.g., 24 hours), expose the cells to
365 nm UV light for a short duration (e.g., 10 seconds).

e Analysis of Gene Expression:

o Incubate the cells for a further period (e.g., 24-48 hours) to allow for changes in protein
levels.

o Quantify the expression of the target gene using an appropriate method. For GFP, this can
be done by measuring fluorescence intensity. For other genes, gRT-PCR can be used to
measure mRNA levels.

o Control Experiments:

o Include a non-irradiated control group of cells transfected with the CNVK-ASO.

o Include a control group transfected with a scrambled-sequence ASO.

Signaling Pathway for Photo-regulated Gene Silencing
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Caption: Pathway of CNVK-ASO mediated gene silencing.

Light-Seq: Light-Directed in situ Barcoding for Spatially
Indexed Sequencing

Light-Seq is a recently developed technique that utilizes CNVK for spatially resolved
transcriptomics.[11] In this method, DNA barcodes containing CNVK are hybridized to reverse-
transcribed cDNAs in fixed cells or tissues. A digital micromirror device (DMD) is used to project
a pattern of UV light onto the sample, selectively cross-linking the barcodes in specific regions
of interest.[2][11] Un-cross-linked barcodes are then washed away, and the spatially indexed
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cDNAs are collected for sequencing. This allows for the high-resolution mapping of gene
expression within a tissue sample.

Experimental Workflow for Light-Seq
o Sample Preparation: Fix and permeabilize the tissue sample on a microscope slide.

o Reverse Transcription: Perform in situ reverse transcription to generate cDNAs from the
cellular mRNA.

o Barcode Hybridization: Hybridize a library of CNVK-containing DNA barcodes to the cDNAs.
Each barcode has a unique sequence and a spatial identifier.

 Light-Directed Barcoding: Use a DMD to illuminate specific regions of interest with 365 nm
UV light, causing the covalent cross-linking of the barcodes to the cDNAs in those regions.

e Washing: Stringently wash the sample to remove un-cross-linked barcodes.

 Library Preparation and Sequencing: Elute the barcoded cDNAs and prepare a sequencing
library. The spatial information is retained in the barcode sequences.

Logical Flow of the Light-Seq Protocol
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Caption: The experimental workflow for Light-Seq.
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Conclusion

CNVK is a versatile and powerful tool for DNA nanotechnology with a growing number of
applications. Its rapid, efficient, and reversible photo-cross-linking capabilities provide a high
degree of control over DNA structures and functions. The protocols and data presented here
offer a starting point for researchers interested in utilizing CNVK in their own work, from
fundamental studies of DNA nanostructures to advanced applications in genomics and drug
development. As research in this area continues, the utility of CNVK in creating dynamic and
responsive DNA-based systems is expected to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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